Cas no 1995459-43-2 (3-Heptanol, 1-amino-2,2,6-trimethyl-)

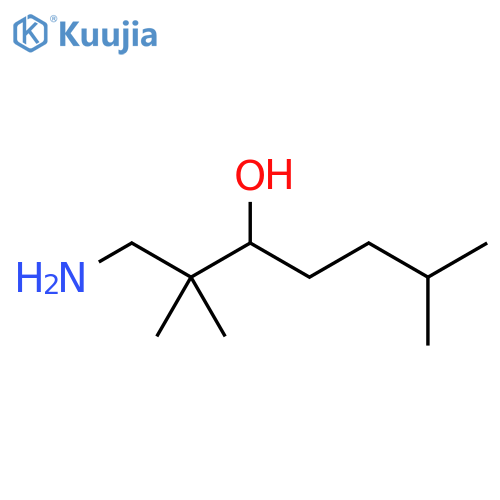

1995459-43-2 structure

商品名:3-Heptanol, 1-amino-2,2,6-trimethyl-

CAS番号:1995459-43-2

MF:C10H23NO

メガワット:173.295723199844

CID:5276607

3-Heptanol, 1-amino-2,2,6-trimethyl- 化学的及び物理的性質

名前と識別子

-

- 3-Heptanol, 1-amino-2,2,6-trimethyl-

-

- インチ: 1S/C10H23NO/c1-8(2)5-6-9(12)10(3,4)7-11/h8-9,12H,5-7,11H2,1-4H3

- InChIKey: JYTPWKQLAANCEQ-UHFFFAOYSA-N

- ほほえんだ: C(N)C(C)(C)C(O)CCC(C)C

3-Heptanol, 1-amino-2,2,6-trimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-683644-0.05g |

1-amino-2,2,6-trimethylheptan-3-ol |

1995459-43-2 | 95.0% | 0.05g |

$768.0 | 2025-03-12 | |

| Enamine | EN300-683644-2.5g |

1-amino-2,2,6-trimethylheptan-3-ol |

1995459-43-2 | 95.0% | 2.5g |

$1791.0 | 2025-03-12 | |

| Enamine | EN300-683644-1.0g |

1-amino-2,2,6-trimethylheptan-3-ol |

1995459-43-2 | 95.0% | 1.0g |

$914.0 | 2025-03-12 | |

| Enamine | EN300-683644-0.5g |

1-amino-2,2,6-trimethylheptan-3-ol |

1995459-43-2 | 95.0% | 0.5g |

$877.0 | 2025-03-12 | |

| Enamine | EN300-683644-5.0g |

1-amino-2,2,6-trimethylheptan-3-ol |

1995459-43-2 | 95.0% | 5.0g |

$2650.0 | 2025-03-12 | |

| Enamine | EN300-683644-0.1g |

1-amino-2,2,6-trimethylheptan-3-ol |

1995459-43-2 | 95.0% | 0.1g |

$804.0 | 2025-03-12 | |

| Enamine | EN300-683644-0.25g |

1-amino-2,2,6-trimethylheptan-3-ol |

1995459-43-2 | 95.0% | 0.25g |

$840.0 | 2025-03-12 | |

| Enamine | EN300-683644-10.0g |

1-amino-2,2,6-trimethylheptan-3-ol |

1995459-43-2 | 95.0% | 10.0g |

$3929.0 | 2025-03-12 |

3-Heptanol, 1-amino-2,2,6-trimethyl- 関連文献

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

1995459-43-2 (3-Heptanol, 1-amino-2,2,6-trimethyl-) 関連製品

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量